molecular formula C20H15BrFN3O2 B1511985 2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile CAS No. 925923-84-8

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile

Cat. No.: B1511985
CAS No.: 925923-84-8
M. Wt: 428.3 g/mol
InChI Key: HRSQYPQBFXXOJM-UHFFFAOYSA-N
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Description

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile ( 925923-84-8) is a synthetically accessible nicotinonitrile derivative of significant interest in medicinal chemistry and oncology research . This compound, with a molecular formula of C20H15BrFN3O2 and a molecular weight of 428.25, is supplied as a high-purity material for research applications . Compounds within the 2-aminonicotinonitrile class have demonstrated a range of potent biological activities, including exceptional cytotoxicity against cancer cell lines, positioning them as valuable scaffolds for the development of new anticancer agents . Furthermore, recent patent literature highlights the application of structurally similar molecules as potent inhibitors of oncogenic mutants, such as the KRAS G12D variant, which is a prevalent driver in pancreatic, colorectal, and non-small-cell lung carcinomas . The structural features of this compound—including the bromophenyl and fluorophenyl motifs—are commonly employed in drug discovery to modulate potency and pharmacokinetic properties. Researchers are exploring its potential as a key intermediate in the synthesis of targeted protein degraders or as a core structure for evaluating structure-activity relationships in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions (sealed in a dry environment, 2-8°C) are recommended to maintain long-term stability .

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2/c1-26-11-27-19-8-14(22)5-6-15(19)18-9-16(17(10-23)20(24)25-18)12-3-2-4-13(21)7-12/h2-9H,11H2,1H3,(H2,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSQYPQBFXXOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)F)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739369
Record name 2-Amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925923-84-8
Record name 2-Amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile, a compound with the chemical formula C20H15BrFN3O2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including an amino group, bromine, and fluorine substituents, which may influence its biological activity. Its structure is depicted below:

ComponentDescription
Chemical FormulaC20H15BrFN3O2
Molecular Weight404.25 g/mol
CAS Number925923-84-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromophenyl and fluorophenyl groups may enhance lipophilicity and facilitate membrane penetration.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown potent activity against various cancer cell lines, including breast and lung cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a role in managing inflammatory diseases.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of structurally related compounds on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability with IC50 values in the low micromolar range. The study suggested that the incorporation of halogen atoms (like bromine and fluorine) enhances anticancer activity due to increased interaction with target proteins involved in tumor progression.

Study 2: Anti-inflammatory Activity

In another investigation, a series of similar compounds were tested for their ability to inhibit nitric oxide production in macrophages activated by lipopolysaccharides (LPS). The results showed that certain derivatives reduced nitric oxide levels significantly, indicating potential for treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line / ModelIC50 Value (µM)Reference
AnticancerMCF-75.0
MDA-MB-2314.5
Anti-inflammatoryMacrophages10.0

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile exhibit anticancer properties. Studies have shown that modifications in the structure of nicotinonitriles can lead to enhanced activity against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. The structural components allow for interaction with specific enzymes implicated in disease pathways, making it a candidate for drug development targeting conditions such as diabetes and hypertension .

Neuropharmacology

Cognitive Enhancers
There is growing interest in the neuropharmacological effects of nicotinonitriles. Preliminary studies suggest that this compound may enhance cognitive function by modulating neurotransmitter systems, particularly those involving acetylcholine receptors. This could position it as a potential treatment for neurodegenerative diseases like Alzheimer's .

Material Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can be harnessed to improve the efficiency of electronic devices .

Case Study 1: Anticancer Efficacy

In a study conducted by Kobayashi et al., derivatives of nicotinonitriles were synthesized and tested for their anticancer efficacy against human cancer cell lines. The results demonstrated that certain structural modifications led to significant reductions in cell viability, suggesting that this compound could be a lead compound for further development .

Case Study 2: Neuroprotective Effects

A research group investigated the neuroprotective effects of various nicotinonitrile derivatives, including the compound . They found that it exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling of the 3-Bromophenyl Group

The 3-bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids. For example:

Reaction ConditionsCatalyst SystemProductYieldSource
2,4-Dimethoxyphenylboronic acidPdCl₂(PPh₃)₂, Cs₂CO₃, DME/EtOHAryl-substituted nicotinonitrile63%

This reaction leverages the bromide’s electrophilicity, with PdCl₂(PPh₃)₂ enabling transmetalation and reductive elimination .

Directed ortho-Metalation (DoM) of the 4-Fluoro-2-(methoxymethoxy)phenyl Group

The fluorine atom directs regioselective metalation. Using Knochel’s TMPMgCl·LiCl base:

BaseElectrophilePosition FunctionalizedYieldSource
TMPMgCl·LiClClC₆F₅C6 of fluoroarene73%

Blocking the methoxymethoxy (MOM) group’s acidic C2 position directs metalation to C6, enabling functionalization (e.g., carboxylation, silylation) .

Deprotection of the Methoxymethoxy (MOM) Group

The MOM group is cleaved under acidic conditions:

ConditionsProductYieldSource
HCl (2 M), dioxane/H₂O, 25°C4-Fluoro-2-hydroxyphenyl86%

This generates a phenolic hydroxyl group, enhancing solubility or enabling further derivatization.

Cobalt-Catalyzed Cross-Coupling of the Bromophenyl Group

Cobalt(II) fluoride with N-heterocyclic carbene (NHC) ligands promotes coupling with Grignard reagents:

SubstrateCatalystProductYieldSource
Aryl bromideCoF₂·4H₂O + NHCBiaryl nicotinonitrile95%

The fluoride ligand enhances cobalt’s electrophilicity, facilitating oxidative addition of the C–Br bond .

Functionalization of the Nitrile Group

The nitrile group is hydrolyzed to carboxylic acids or amidated:

ReactionConditionsProductYieldSource
HydrolysisH₂SO₄ (50%), reflux4-Aminonicotinic acid75%
AmidationNH₃, CuCN, 120°C4-Aminonicotinamide58%

These transformations expand the compound’s utility in medicinal chemistry .

Key Reactivity Insights:

  • Bromophenyl Group : Enables cross-coupling (Suzuki, cobalt-catalyzed) for biaryl synthesis .

  • Fluorophenyl-MOM Group : Directs regioselective metalation and allows hydroxyl group unmasking .

  • Nitrile Core : Serves as a handle for hydrolysis or cyclization into heterocycles .

This compound’s multifunctional design supports diverse synthetic applications, from drug intermediates to materials science.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) (e.g., Br, NO₂, Cl) decrease HOMO energy, enhancing stability and reactivity .
  • Methoxy and methoxymethoxy groups improve solubility and influence intermolecular interactions (e.g., hydrogen bonding) .
  • Bulkier substituents (e.g., naphthyl) increase steric hindrance, affecting crystal lattice formation .

Electronic and Quantum Chemical Properties

Quantum chemical studies on nicotinonitriles highlight substituent effects on electronic parameters:

Compound EHOMO (eV) ELUMO (eV) Dipole Moment (Debye) Bioactivity Correlation Reference
Target Compound (Predicted) -5.2 -1.8 4.5 Moderate dipole enhances solubility -
2-Amino-4-(4-(dimethylamino)phenyl)-... -4.9 -1.5 3.8 High HOMO favors electron donation
Anti-Breast Cancer 1,4-DHPs (e.g., A1) -5.5 to -6.0 -2.0 to -2.5 5.0–6.2 Lower ELUMO correlates with activity

Key Observations :

  • EWGs (e.g., Br, Cl) lower HOMO energy, reducing electron-donating capacity but increasing oxidative stability .
  • Higher dipole moments correlate with improved solubility and intermolecular interactions, critical for drug delivery .

Key Observations :

  • Naphthyl and hydrophobic groups enhance antimicrobial activity by disrupting bacterial membranes .
  • Fluorophenyl and methoxymethoxy groups may synergize for anticancer activity via kinase inhibition .

Physical and Spectroscopic Properties

Comparative spectroscopic

Compound IR (CN stretch, cm⁻¹) ¹H-NMR (NH₂ signal, ppm) Melting Point (°C) Reference
Target Compound ~2212 (predicted) ~6.6 (singlet) Not reported
2-Amino-4-(3-nitrophenyl)-6-phenyl... 2215 6.28 (s, 2H) 251–253
6-(4-Aminophenyl)-2-methoxy-... 2218 6.8–7.8 (aromatic) 180–182
2-Amino-4-(4-fluorophenyl)-6-... 2210 7.35–8.20 (m) 493–494

Key Observations :

  • CN stretches remain consistent (~2210–2218 cm⁻¹), confirming core structure integrity .
  • NH₂ signals appear as singlets near 6.6 ppm, unaffected by aromatic substituents .

Preparation Methods

Formation of the Nicotinonitrile Core

The synthetic route begins with the construction of the nicotinonitrile core, which is a pyridine ring bearing a nitrile and amino substituents. This core is typically synthesized via a condensation reaction between an appropriately substituted aldehyde and malononitrile in the presence of a base catalyst. The base facilitates the Knoevenagel condensation, forming the pyridine ring with a nitrile group at position 3 and amino substitution at position 2.

  • Reaction conditions: Mild basic conditions, often using bases like piperidine or ammonium acetate, in solvents such as ethanol or acetonitrile.
  • Key intermediate: 2-Amino-4-substituted-6-substituted nicotinonitrile.

This step sets the foundation for further functionalization at the 4- and 6-positions of the nicotinonitrile ring.

Introduction of the 3-Bromophenyl Group at Position 4

The 3-bromophenyl substituent is introduced via a Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples the nicotinonitrile core bearing a suitable leaving group (commonly a halide such as bromide or triflate) at position 4 with 3-bromophenylboronic acid.

  • Catalyst: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
  • Solvent: Mixtures of tetrahydrofuran (THF), dioxane, or toluene with water.
  • Temperature: Typically 80–100 °C.
  • Outcome: Efficient formation of the C–C bond linking the 3-bromophenyl group to the nicotinonitrile core.

The choice of 3-bromophenylboronic acid ensures the bromine substitution is retained on the phenyl ring, which is critical for the compound's biological activity and further synthetic utility.

Introduction of the 4-Fluoro-2-(methoxymethoxy)phenyl Group at Position 6

Similarly, the 4-fluoro-2-(methoxymethoxy)phenyl group is introduced at position 6 via a second Suzuki coupling reaction . The nicotinonitrile intermediate, now functionalized at position 4, is further coupled with 4-fluoro-2-(methoxymethoxy)phenylboronic acid.

  • Protecting group: The methoxymethoxy (MOM) group protects the phenolic hydroxyl during the reaction, preventing side reactions.
  • Catalyst and conditions: Similar to the first Suzuki coupling step.
  • Deprotection: After coupling, the MOM protecting group can be removed under acidic conditions if free phenol is desired.

This step requires careful control to preserve the fluorine substituent and the MOM protecting group, which are sensitive to harsh conditions.

Alternative Synthetic Approaches and Catalytic Systems

  • Palladium catalysts: Pd2(dba)3 with electron-rich, bulky phosphine ligands (e.g., tris(2,4,6-trimethoxyphenyl)phosphine) have been shown to improve yields and selectivity in similar Suzuki coupling reactions involving brominated aromatic compounds.
  • Solvent effects: Solvent choice is critical; for example, THF often gives better yields than DMSO in these coupling reactions.
  • Bases: The use of mild bases like K2CO3 is preferred to avoid decomposition of sensitive functional groups.

Purification and Characterization

  • Purification: The final product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Knoevenagel condensation Aldehyde + malononitrile, base catalyst, solvent (EtOH) Formation of nicotinonitrile core with amino group
2 Suzuki coupling Pd catalyst, K2CO3, 3-bromophenylboronic acid, THF, 80–100 °C Introduction of 3-bromophenyl group at position 4
3 Suzuki coupling Pd catalyst, K2CO3, 4-fluoro-2-(methoxymethoxy)phenylboronic acid, THF, 80–100 °C Introduction of 4-fluoro-2-(methoxymethoxy)phenyl group at position 6
4 Deprotection (optional) Acidic conditions (e.g., dilute HCl) Removal of MOM protecting group if required
5 Purification Recrystallization or chromatography Isolation of pure target compound

Research Findings and Optimization Notes

  • Catalyst efficiency: Pd2(dba)3 combined with bulky, electron-rich phosphine ligands enhances coupling efficiency and selectivity, minimizing side reactions such as homocoupling or dehalogenation.
  • Protecting group stability: The methoxymethoxy group effectively protects phenolic hydroxyls during Suzuki coupling but requires mild acidic conditions for removal to prevent degradation.
  • Reaction monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction times.
  • Yield considerations: Optimized conditions yield the target compound in moderate to high yields (typically 60–85%).

Additional Notes on Related Synthetic Strategies

  • Palladium-catalyzed domino reactions and intramolecular cyclizations have been reported for related bromophenyl and fluoroaryl compounds, indicating potential alternative routes for complex heterocyclic derivatives.
  • Solid-phase synthesis methods and amination reactions have been explored in related nitrogen-containing heterocycles but are less common for this specific nicotinonitrile derivative.

Q & A

Basic: What synthetic methodologies are reported for nicotinonitrile derivatives, and how can they be adapted for this compound?

Nicotinonitrile derivatives are typically synthesized via condensation reactions between α,β-unsaturated ketones and malononitrile under basic conditions. For example:

  • Step 1 : React (E)-1-(4-aminophenyl)-3-arylprop-2-en-1-one with sodium methoxide in methanol.
  • Step 2 : Add malononitrile (2 equivalents) to the reaction mixture at room temperature, yielding the nicotinonitrile core .
  • Adaptation : Substitute the aryl groups in the α,β-unsaturated ketone precursor with 3-bromophenyl and 4-fluoro-2-(methoxymethoxy)phenyl moieties. Monitor reaction progress via TLC and purify using column chromatography.

Basic: What safety protocols are critical when handling bromo- and fluoro-substituted aromatic compounds?

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H333) or skin contact (H313).
  • Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent toxic vapor release .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation.

Basic: Which spectroscopic techniques are used to characterize this compound?

Technique Key Data Purpose
¹H/¹³C NMR Compare shifts with analogs:
  • Pyridine ring protons: δ 6.28–8.42 ppm (DMSO-d₆)
  • Aromatic substituents: δ 7.16–8.20 ppm | Confirm regiochemistry and substituent integration. |
    | X-ray diffraction | Resolve dihedral angles (e.g., 11.5°–43.4° between rings) and hydrogen-bonding networks . | Validate crystal packing and molecular geometry. |

Advanced: How is SHELX software applied in refining the crystal structure of nicotinonitrile derivatives?

  • Structure Solution : Use SHELXD for phase determination via direct methods. Input HKL data from diffraction experiments (e.g., Bruker APEXII CCD) .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks. Apply TWIN/BASF commands for twinned crystals .
  • Validation : Check R-factors (<5%), electron density maps, and CCDC deposition codes.

Advanced: How do hydrogen-bonding patterns influence supramolecular assembly in nicotinonitriles?

  • Graph Set Analysis : Identify motifs like N–H⋯N chains (e.g., 2.89 Å, 165° bond angle) and C–H⋯π interactions (3.75 Å) using Mercury software .
  • Impact : These interactions stabilize 2D wave-like sheets or 3D networks, affecting solubility and melting points.

Advanced: What computational strategies predict bioactivity and electronic properties?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Set grid boxes around active sites and validate with MD simulations .
  • DFT Calculations : Gaussian09 optimizes geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .

Advanced: How to resolve contradictions in NMR data for structurally similar nicotinonitriles?

  • Case Study : Compare ¹H shifts of 2-Amino-4-phenyl-6-(4-bromophenyl)nicotinonitrile (δ 6.98 ppm) vs. 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile (δ 8.15 ppm).
  • Root Cause : Electron-withdrawing groups (NO₂) deshield protons, while methoxymethoxy groups increase shielding via electron donation .
  • Solution : Use deuterated solvents consistently and reference internal standards (e.g., TMS).

Advanced: How do solvent polarity and temperature affect crystallization?

  • Solvent Screening : Test methanol, DMF, and DCM. Methanol yields plate-like crystals (slow evaporation at 25°C) due to H-bonding .
  • Temperature Gradient : Lower temperatures (4°C) favor smaller crystals; room temperature produces larger, diffraction-quality crystals .

Advanced: What role does the methoxymethoxy group play in modulating electronic effects?

  • Resonance Effects : The –OCH₂O– group donates electrons via conjugation, reducing pyridine ring electrophilicity.
  • Steric Impact : Bulky substituents increase dihedral angles (e.g., 43.4° vs. phenyl), altering π-stacking in crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile
Reactant of Route 2
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2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile

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